2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperazine and piperidine moiety linked through a but-2-yn-1-yl group
Preparation Methods
The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine and piperidine intermediates, followed by their coupling through a but-2-yn-1-yl linker. The reaction conditions usually require the use of organic solvents such as dichloromethane or chloroform, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The piperazine and piperidine rings can be oxidized using reagents like potassium permanganate (KMnO₄).
Reduction: Hydrogenation reactions using Pd/C can reduce double or triple bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms using alkyl halides.
Addition: The triple bond in the but-2-yn-1-yl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents and conditions for these reactions include organic solvents, catalysts like Pd/C, and reagents such as KMnO₄ for oxidation .
Scientific Research Applications
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine and piperidine moieties are known to interact with dopamine and serotonin receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other piperazine and piperidine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in the treatment of anxiety disorders.
Properties
Molecular Formula |
C22H31N5O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H31N5O/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-21-7-11-27(12-8-21)22-20(18-23)6-5-9-24-22/h5-6,9,19,21H,7-8,10-17H2,1-2H3 |
InChI Key |
FDENAWRSUGRSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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